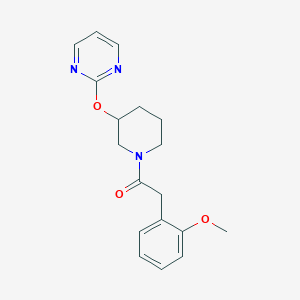

2-(2-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-16-8-3-2-6-14(16)12-17(22)21-11-4-7-15(13-21)24-18-19-9-5-10-20-18/h2-3,5-6,8-10,15H,4,7,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUZWJOLBCCLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core piperidinyl group. This can be achieved through the reaction of piperidine with appropriate reagents to introduce the pyrimidin-2-yloxy group. Subsequently, the methoxyphenyl group is attached through a series of reactions involving methoxybenzene derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Biology: Its interactions with biological systems can be studied to understand its effects on cellular processes.

Medicine: Potential therapeutic applications may be explored, including its use as a precursor for drug development.

Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. Further research is needed to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of piperidin-1-yl ethanone derivatives. Key structural variations among analogs include:

- Heterocyclic substituents : Pyrimidine, pyridine, or pyridazine rings.

- Substituent positions : Methoxy groups on aromatic rings or halogen/electron-withdrawing groups (e.g., trifluoromethyl).

- Piperidine substitution : Oxygen-linked heterocycles at the 3- or 4-position of the piperidine ring.

Table 1: Structural and Molecular Comparison

*Hypothetical formula based on structural inference.

Physicochemical and Conformational Properties

- Electronic Effects : The pyrimidin-2-yloxy group in the target compound may enhance hydrogen-bonding capacity compared to pyridine or pyridazine analogs, influencing solubility and receptor interactions .

- Conformational Flexibility: Piperidine rings in such compounds often exhibit puckering or restricted rotation. For example, NMR studies on related piperidin-1-yl ethanones (e.g., ) reveal isomerism due to hindered rotation around the amide bond, with energy barriers ~67 kJ/mol . The pyrimidinyloxy group in the target compound may impose additional steric constraints compared to smaller substituents.

Biological Activity

The compound 2-(2-Methoxyphenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C19H24N2O3

- Molecular Weight: 328.41 g/mol

This compound features a methoxyphenyl group, a piperidine ring, and a pyrimidine moiety, contributing to its diverse biological activity.

Research indicates that this compound interacts with various biological targets, primarily through the modulation of neurotransmitter systems and enzyme inhibition. The following mechanisms have been identified:

- Antioxidant Activity: The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, potentially providing neuroprotective effects.

- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and neurodegenerative diseases.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including glioblastoma. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma | 12.5 | Induction of apoptosis |

| Breast Cancer | 15.0 | Cell cycle arrest |

| Lung Cancer | 18.0 | Inhibition of angiogenesis |

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress. In models of neurodegeneration, it has been observed to reduce cell death and promote survival pathways.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models for Alzheimer's disease, treatment with the compound resulted in significant reductions in amyloid plaque formation and improved cognitive function as assessed by behavioral tests.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest moderate absorption and distribution characteristics with a half-life suitable for therapeutic dosing regimens.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 45% |

| Half-Life | 6 hours |

| Volume of Distribution | 0.8 L/kg |

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.